

2-Anthracenecarboxylic acid CAS number 613-08-1

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Compound of Interest

Compound Name: 2-Anthracenecarboxylic acid

Cat. No.: B1205837

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An In-depth Technical Guide to **2-Anthracenecarboxylic Acid** (CAS 613-08-1)

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Anthracenecarboxylic acid (CAS: 613-08-1), also known as 2-anthraic acid, is a versatile aromatic carboxylic acid built upon a core anthracene structure.^{[1][2][3]} Its inherent fluorescence, chemical stability, and reactive carboxylic acid moiety make it a valuable building block and functional molecule in diverse scientific fields.^[1] This technical guide provides a comprehensive overview of its physicochemical properties, synthesis, applications, and the biological activities of its derivatives, with a focus on data relevant to research and development professionals. The compound serves as a key intermediate in the synthesis of advanced materials, including organic electronics, fluorescent probes, and polymers, and its derivatives are being explored for their therapeutic potential.^{[1][4]}

Physicochemical Properties

The fundamental physicochemical properties of **2-Anthracenecarboxylic acid** are summarized in the table below. This data is critical for determining appropriate solvents, storage conditions, and analytical methods.

Property	Value	Source
CAS Number	613-08-1	[1] [2] [3]
Molecular Formula	C ₁₅ H ₁₀ O ₂	[1] [2] [5]
Molecular Weight	222.24 g/mol	[1] [5]
IUPAC Name	anthracene-2-carboxylic acid	[5]
Synonyms	2-Anthraoic acid, 2-Carboxyanthracene	[1] [2] [3]
Appearance	Yellow to green powder	[1] [6]
Melting Point	289 °C	[1]
Boiling Point	435 °C at 760 mmHg	[1]
logP (Octanol/Water)	3.691	[2]
Water Solubility	Low ($\log_{10}WS = -5.14$ mol/L)	[2]
Storage	Sealed in a dry, cool, well-ventilated place	[7]

Spectral and Analytical Data

Spectroscopic data is essential for the identification and characterization of **2-Anthracene carboxylic acid**. While raw spectra are beyond the scope of this document, the availability of key spectral information is noted below.

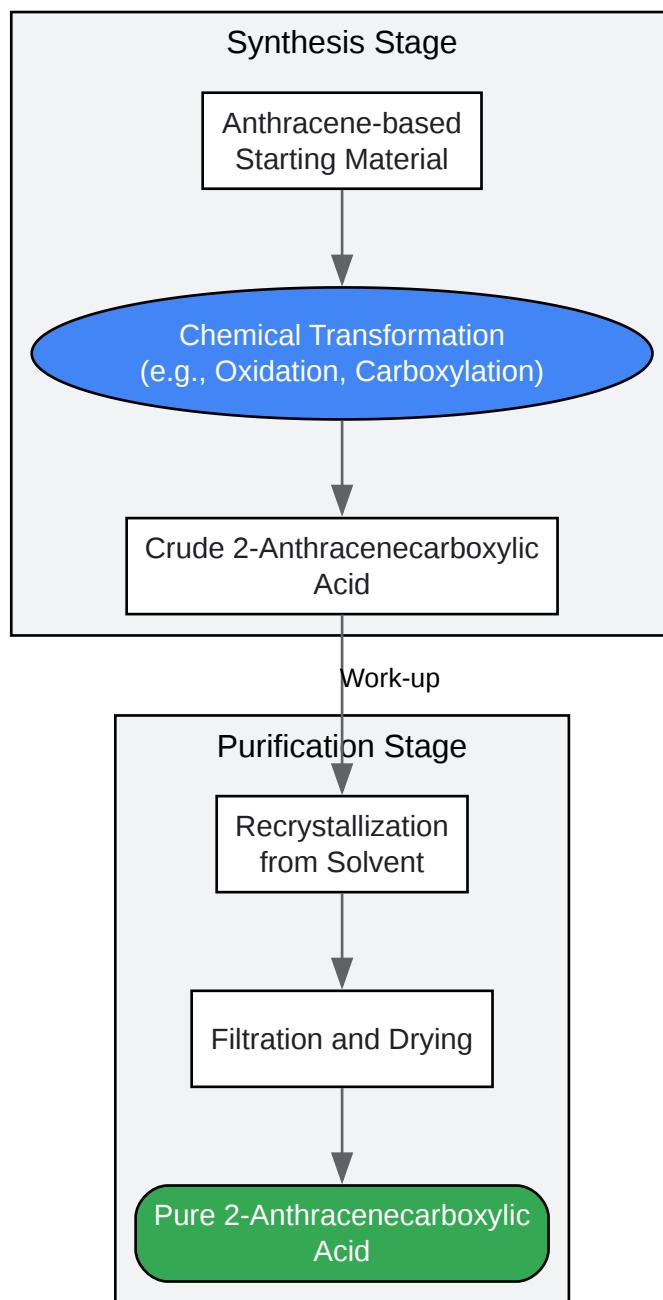
Data Type	Availability
¹³ C NMR	Data available in spectral databases.
GC-MS	Data available in spectral databases.
IR Spectra	Data available in spectral databases.
Purity	Commercially available with $\geq 98\%$ purity.

Synthesis and Experimental Protocols

2-Anthracenecarboxylic acid is a key synthetic intermediate.^[4] The carboxylic acid group can readily undergo esterification, amidation, or conversion to an acyl chloride, enabling the synthesis of a wide range of derivatives.^[4]

Representative Synthesis Workflow

While multiple synthetic routes exist, a common strategy involves the oxidation of a precursor like 2-methylanthracene or the carboxylation of an organometallic anthracene derivative. The following diagram illustrates a generalized workflow for a typical laboratory synthesis and purification process.



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Caption: Generalized workflow for the synthesis and purification of **2-Anthracenecarboxylic acid**.

Experimental Protocol: Synthesis via Friedel-Crafts Acylation and Haloform Reaction

This protocol is a representative example based on established organic chemistry principles for synthesizing aromatic carboxylic acids.

- Acylation of Anthracene:

- In a three-necked flask equipped with a reflux condenser and a dropping funnel, suspend anhydrous aluminum chloride ($AlCl_3$) in a dry, inert solvent such as dichloromethane (DCM).
- Cool the suspension in an ice bath.
- Slowly add acetyl chloride (CH_3COCl) to the suspension while stirring.
- Add a solution of anthracene in DCM dropwise to the reaction mixture.
- After the addition is complete, allow the mixture to warm to room temperature and stir for several hours until the reaction is complete (monitored by TLC).
- Carefully quench the reaction by pouring it over crushed ice and hydrochloric acid.
- Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield crude 2-acetylanthracene.

- Haloform Reaction:

- Dissolve the crude 2-acetylanthracene in a suitable solvent like dioxane or THF.
- Prepare a solution of sodium hypobromite (or hypochlorite) by slowly adding bromine (or bleach) to a cold, stirred solution of sodium hydroxide.
- Add the sodium hypobromite solution to the 2-acetylanthracene solution. The reaction is often exothermic and may require cooling.
- Stir the mixture until the reaction is complete.
- Destroy any excess hypobromite with a reducing agent (e.g., sodium bisulfite).

- Acidify the aqueous solution with a strong acid (e.g., HCl) to precipitate the crude **2-Anthracenecarboxylic acid**.
- Purification:
 - Collect the crude product by vacuum filtration.
 - Purify the solid by recrystallization from a suitable solvent system (e.g., ethanol/water or acetic acid).
 - Wash the purified crystals with a cold solvent and dry under vacuum to yield pure **2-Anthracenecarboxylic acid**.

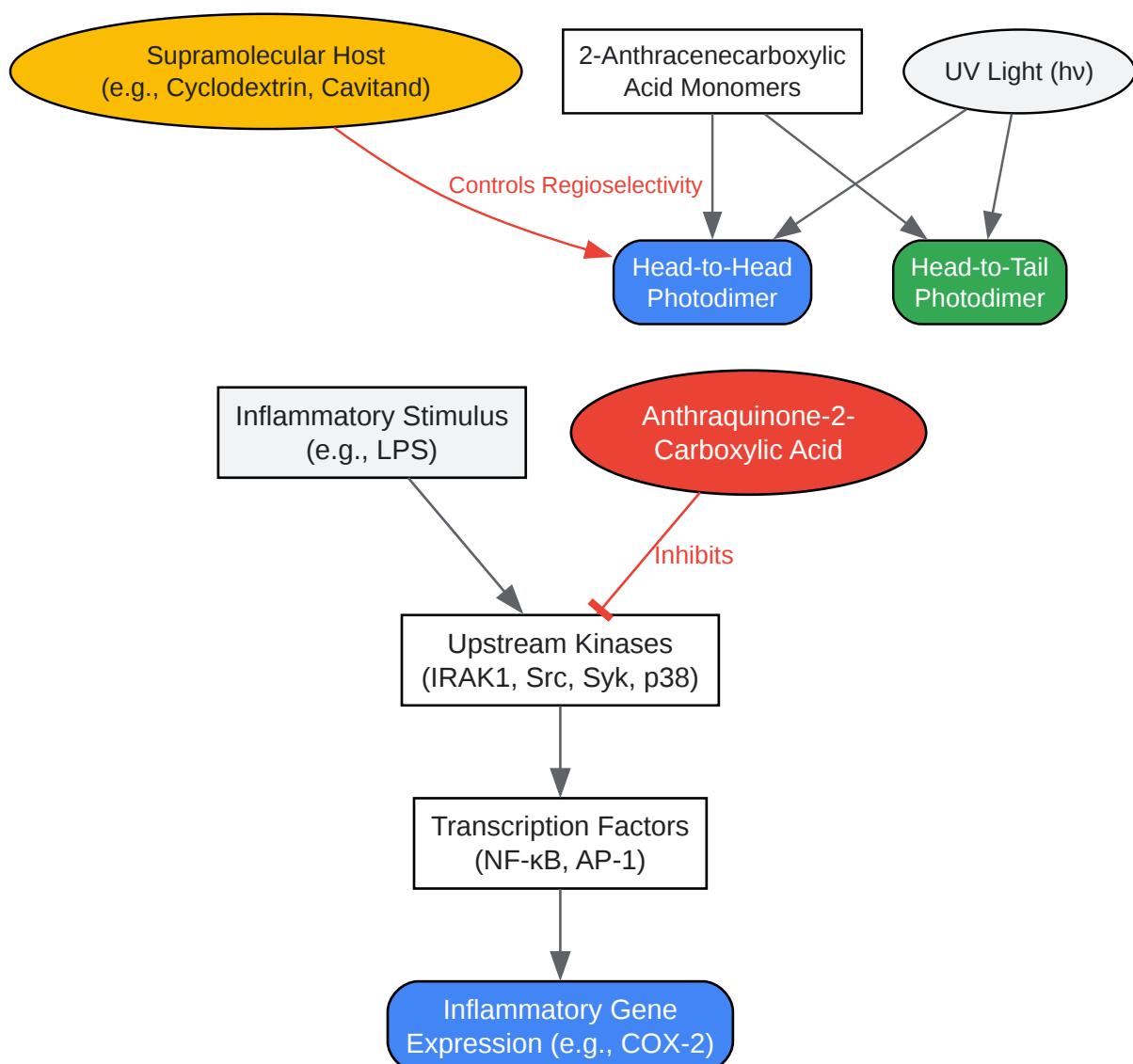
Applications in Research and Development Materials Science and Organic Electronics

2-Anthracenecarboxylic acid is a foundational component for creating materials with tailored electronic and optical properties.[\[1\]](#)[\[4\]](#) It serves as a precursor for:

- OLED Emitters: Its anthracene core provides a rigid, fluorescent platform for organic light-emitting diodes.[\[4\]](#)
- Organic Photovoltaics (OPV): Used in the synthesis of materials for organic solar cells.[\[4\]](#)
- Fluorescent Dyes and Pigments: The compound's strong fluorescence is harnessed in the creation of dyes for textiles and coatings.[\[1\]](#)[\[4\]](#)

Supramolecular Chemistry and Photodimerization

A significant area of research involves the [4+4] photocyclodimerization of **2-Anthracenecarboxylic acid**.[\[8\]](#)[\[9\]](#) The regioselectivity of this reaction, which dictates whether head-to-head or head-to-tail dimers are formed, can be precisely controlled using supramolecular hosts. This principle is vital for creating specific molecular architectures.[\[8\]](#)[\[10\]](#)

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